Cas no 2228355-45-9 (tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate)

Tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its azido and Boc-protected amine functionalities. The tert-butyloxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating controlled synthetic modifications. The azido moiety enables efficient participation in click chemistry reactions, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), making it useful in bioconjugation and pharmaceutical applications. Its well-defined reactivity and compatibility with diverse reaction conditions enhance its utility in constructing complex molecular architectures. The compound is typically handled under standard laboratory conditions, though precautions are advised due to the azide group's potential sensitivity.
tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate structure
2228355-45-9 structure
Product Name:tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate
CAS No:2228355-45-9
MF:C12H22N4O2
MW:254.328682422638
CID:5922192
PubChem ID:150093561
Update Time:2025-10-28

tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate
    • EN300-1882577
    • 2228355-45-9
    • Inchi: 1S/C12H22N4O2/c1-12(2,3)18-11(17)16-8-4-5-10(9-16)6-7-14-15-13/h10H,4-9H2,1-3H3
    • InChI Key: DTSQGVNVJJWTML-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCCC(CCN=[N+]=[N-])C1)=O

Computed Properties

  • Exact Mass: 254.17427596g/mol
  • Monoisotopic Mass: 254.17427596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 43.9Ų

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Additional information on tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate

Introduction to Tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate (CAS No. 2228355-45-9)

Tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate is a specialized organic compound with the molecular formula C₁₁H₁₈N₄O₂, identified by its unique Chemical Abstracts Service (CAS) number, 2228355-45-9. This compound belongs to the class of piperidine derivatives, which are widely recognized for their significance in pharmaceutical and chemical research due to their structural versatility and biological activity. The presence of both a tert-butyl group and an azidoethyl moiety in its structure imparts distinct chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

The tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate molecule features a piperidine ring, a six-membered heterocyclic structure containing one nitrogen atom, which is a common scaffold in many bioactive compounds. The nitrogen atom in the piperidine ring can form hydrogen bonds and interact with biological targets, enhancing the compound's potential for drug development. The tert-butyl group, attached to the nitrogen atom at the 1-position, provides steric hindrance and stability to the molecule, while the 2-azidoethyl group, linked at the 3-position, introduces reactivity that can be exploited in synthetic chemistry.

This compound has garnered attention in recent years due to its utility as a building block in medicinal chemistry. The azido functional group (-N₃) is particularly noteworthy, as it can participate in various chemical transformations, including click chemistry reactions with alkynes to form triazoles. These triazole derivatives have been extensively studied for their applications in drug discovery and material science. For instance, recent research has demonstrated the use of such azido-piperidine compounds in the development of protease inhibitors and kinase inhibitors, which are critical targets in treating diseases such as cancer and inflammation.

The tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate derivative can be synthesized through multi-step organic reactions that involve the introduction of both the tert-butyl and azido groups onto the piperidine core. One common synthetic route involves nucleophilic substitution reactions where halogenated piperidine intermediates react with azide sources under controlled conditions. The tert-butyl group is typically introduced via alkylation reactions using tert-butanol or its derivatives. The choice of solvent and reaction conditions is crucial to ensure high yield and purity, as side reactions can often occur due to the reactivity of both functional groups.

In pharmaceutical applications, this compound serves as a precursor for more complex molecules designed to interact with specific biological pathways. For example, modifications of the azidoethyl group can lead to new analogs with enhanced binding affinity or selectivity for therapeutic targets. Additionally, the stability provided by the tert-butyl group allows for easier handling and storage during synthetic processes, reducing degradation and improving overall efficiency.

Recent advancements in computational chemistry have also facilitated the design of novel derivatives of tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate by predicting their biological activity based on structural features. Machine learning models have been trained on large datasets of bioactive compounds to identify potential drug candidates rapidly. These models can suggest modifications to optimize pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. Such computational approaches are increasingly integrated into drug discovery pipelines, accelerating the development of new therapeutics.

The role of tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate in material science is another emerging area of interest. Its unique structural features make it a candidate for designing polymers with tailored properties. For instance, polymers incorporating azido-functionalized piperidine units can undergo controlled polymerization reactions with alkynes to create cross-linked networks with specific mechanical or thermal characteristics. These materials have potential applications in coatings, adhesives, and even biodegradable scaffolds for tissue engineering.

The synthesis and application of this compound also highlight the importance of green chemistry principles in modern chemical research. Efforts are being made to develop synthetic routes that minimize waste and hazardous byproducts while maintaining high efficiency. Continuous flow chemistry techniques have shown promise in this regard by allowing precise control over reaction conditions and improving scalability without compromising safety or environmental standards.

In conclusion,Tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate (CAS No. 2228355-45-9) is a versatile intermediate with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced material design. As research continues to uncover new synthetic methods and computational tools, this compound will likely remain a valuable asset for chemists and researchers worldwide.

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